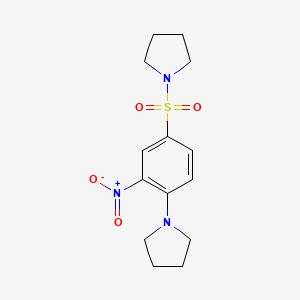
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine is a complex organic compound characterized by the presence of a pyrrolidine ring, a nitro group, and a sulfonyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
The synthesis of 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrrolidine derivative followed by sulfonylation. The reaction conditions often require the use of strong acids and bases, as well as controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve large-scale nitration and sulfonylation processes, utilizing continuous flow reactors to enhance efficiency and yield. These methods are designed to be scalable and cost-effective, making the compound accessible for various applications .
Chemical Reactions Analysis
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions, leading to the formation of nitroso or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of 1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and sulfonyl group play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
1-((3-Nitro-4-(pyrrolidin-1-yl)phenyl)sulfonyl)pyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine-2-one: Known for its use in pharmaceuticals and as a precursor for other bioactive compounds.
Pyrrolidine-2,5-diones: These compounds have applications in medicinal chemistry and are known for their biological activities.
Prolinol: A derivative of pyrrolidine, used in asymmetric synthesis and as a chiral auxiliary.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties not found in other similar compounds .
Properties
CAS No. |
59504-28-8 |
|---|---|
Molecular Formula |
C14H19N3O4S |
Molecular Weight |
325.39 g/mol |
IUPAC Name |
1-(2-nitro-4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine |
InChI |
InChI=1S/C14H19N3O4S/c18-17(19)14-11-12(22(20,21)16-9-3-4-10-16)5-6-13(14)15-7-1-2-8-15/h5-6,11H,1-4,7-10H2 |
InChI Key |
FHSGSDILYBYARM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)S(=O)(=O)N3CCCC3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9-(9H-Carbazol-9-yl)dibenzo[b,d]furan-2-yl)diphenylphosphine oxide](/img/structure/B12891535.png)
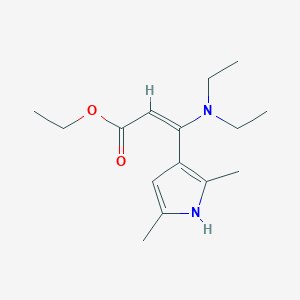
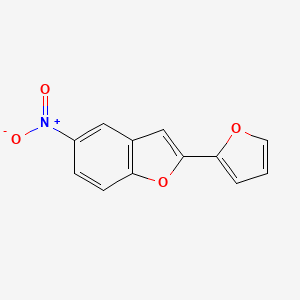
![[Phenyl(1,2,5-triphenyl-1H-pyrrol-3-yl)amino]ethene-1,1,2-tricarbonitrile](/img/structure/B12891553.png)
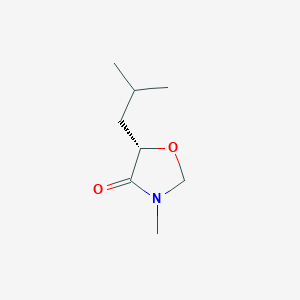
![6-(Aminomethyl)isoxazolo[5,4-b]pyridin-3-amine](/img/structure/B12891560.png)
![2-(4-(Trifluoromethoxy)benzo[d]oxazol-2-yl)acetonitrile](/img/structure/B12891562.png)

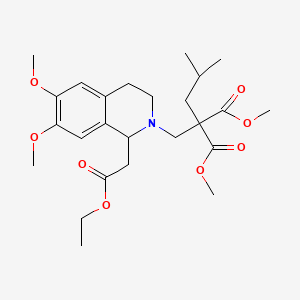
![Benzamide, 4-[[(cyclohexylmethyl)amino]sulfonyl]-N-(2-furanylmethyl)-](/img/structure/B12891591.png)
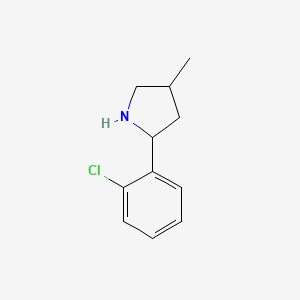
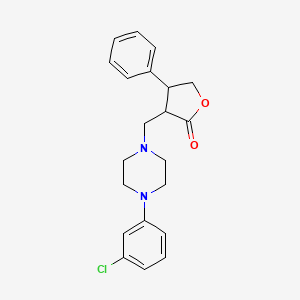
![(1R)-(2'-(Dimethylamino)-5,6,7,8-tetrahydro-[1,1'-binaphthalen]-2-yl)diphenylphosphine oxide](/img/structure/B12891611.png)

